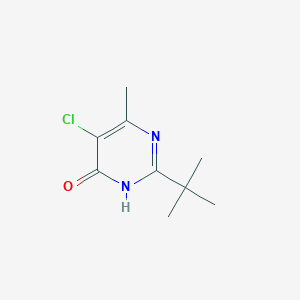![molecular formula C10H12N2O3 B1417532 N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide CAS No. 78930-30-0](/img/structure/B1417532.png)
N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide
Vue d'ensemble
Description
N-(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide, or N-(1E)-1-(4-HPEC) for short, is a synthetic compound used in scientific research and laboratory experiments. It is a type of carbamate ester, and its structure consists of a phenyl ring, a nitrogen atom, and a carbon-oxygen double bond. This compound has a wide range of applications in scientific research, including as a catalyst, a reagent, and a reactant in organic synthesis. In addition, it has been studied for its biochemical and physiological effects, and its potential as a therapeutic agent.
Applications De Recherche Scientifique
Corrosion Inhibition
N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide and its derivatives are studied for their potential as corrosion inhibitors. Singh et al. (2021) investigated hydroxy phenyl hydrazides, including similar compounds, for their ability to protect against corrosion of mild steel in acidic environments. Their study combined various electrochemical and microscopic techniques to evaluate the corrosion resistance provided by these inhibitors (Singh et al., 2021).
Paul et al. (2020) focused on carbohydrazide-pyrazole compounds, closely related to N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide, demonstrating their effective use in corrosion protection of mild steel in HCl solutions. Their research included gravimetric and electrochemical methods to establish these compounds as potent corrosion inhibitors (Paul et al., 2020).
Nonlinear Optical Properties
The nonlinear optical properties of hydrazones are another area of research. Naseema et al. (2010) synthesized three hydrazones, one being closely related to N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide, and investigated their optical properties using z-scan technique. These compounds showed potential for applications in optical devices like optical limiters and switches (Naseema et al., 2010).
Propriétés
IUPAC Name |
methyl N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7(11-12-10(14)15-2)8-3-5-9(13)6-4-8/h3-6,13H,1-2H3,(H,12,14)/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVIYKVVQWUYLE-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,3-dimethyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1417458.png)
![1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417460.png)
![6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one](/img/structure/B1417461.png)
![6-Methyl-3-methylsulfanyl-4H-[1,2,4]triazin-5-one](/img/structure/B1417462.png)
![5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417463.png)



![5-(3,4-Dichlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417468.png)

